molecular formula C11H12F3N3O B11747310 [(furan-2-yl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine

[(furan-2-yl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11747310
M. Wt: 259.23 g/mol
InChI Key: RFIMOWQYGWCXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that features a furan ring and a pyrazole ring connected through a methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of 1,4-dicarbonyl compounds.

    Synthesis of the pyrazole ring: This involves the reaction of hydrazines with 1,3-diketones.

    Coupling of the two rings: The furan and pyrazole rings are connected via a methyl bridge using a suitable alkylating agent under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: Both the furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Pyrazolines and other hydrogenated derivatives.

    Substitution: Various substituted furans and pyrazoles.

Scientific Research Applications

(furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

(furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine can be compared with other compounds that feature furan and pyrazole rings:

    (furan-2-yl)methylamine: Lacks the trifluoromethyl group, which may result in different chemical reactivity and biological activity.

    (furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine: Contains an ethyl group instead of a methyl group, potentially altering its physical and chemical properties.

    (furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine: The position of the substituents on the pyrazole ring is different, which can affect its interaction with molecular targets.

Properties

Molecular Formula

C11H12F3N3O

Molecular Weight

259.23 g/mol

IUPAC Name

1-(furan-2-yl)-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]methanamine

InChI

InChI=1S/C11H12F3N3O/c1-17-8(5-10(16-17)11(12,13)14)6-15-7-9-3-2-4-18-9/h2-5,15H,6-7H2,1H3

InChI Key

RFIMOWQYGWCXMX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)CNCC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.